An In-depth Technical Guide on the Core Properties of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)
An In-depth Technical Guide on the Core Properties of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological interactions of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC), a cationic monomer with significant applications in the biomedical and pharmaceutical fields.
Physicochemical Properties
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, commonly known as METAC, is a quaternary ammonium compound featuring a polymerizable methacrylate group. Its cationic nature, conferred by the permanently charged trimethylammonium group, governs its interaction with negatively charged surfaces and biomolecules, making it a valuable component in the design of biomaterials and drug delivery systems.[1][2] The key physicochemical properties of METAC are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₉H₁₈ClNO₂ | [1][3] |
| Molecular Weight | 207.70 g/mol | [1][3][4][5][6] |
| CAS Number | 5039-78-1 | [1][3][4][6] |
| Appearance | Typically supplied as a 70-80% aqueous solution, which is a colorless to light yellow liquid. | [1][5] |
| Melting Point | -25 °C | [7][8] |
| Boiling Point | >100 °C | [7][8] |
| Density | 1.105 g/mL at 25 °C | [1][4][9] |
| Refractive Index (n20/D) | 1.469 | [4][7] |
| Solubility | Soluble in water. | [1][7][10] |
| SMILES | CC(=C)C(=O)OCC--INVALID-LINK--(C)C.[Cl-] | [1][4] |
| InChI Key | RRHXZLALVWBDKH-UHFFFAOYSA-M | [1][4][6] |
Experimental Protocols
This section details methodologies for the synthesis of poly(METAC) via free-radical and RAFT polymerization, as well as standard assays for evaluating its biological interactions.
Synthesis of poly(METAC) via Free-Radical Polymerization in Aqueous Solution
This protocol describes the synthesis of a homopolymer of METAC using a water-soluble initiator.
Materials:
-
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC) solution (e.g., 80 wt% in water)
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)
-
N,N'-methylenebisacrylamide (MBA) (cross-linker, optional for hydrogels)
-
Deionized water
-
Methanol (for precipitation)
-
Dialysis tubing (if purification is required)
Procedure:
-
In a reaction flask, dissolve the desired amount of METAC monomer in deionized water to achieve the target monomer concentration.
-
If preparing a hydrogel, add the cross-linker (MBA) to the monomer solution and stir until dissolved.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
In a separate container, dissolve the initiator (APS or KPS) in deionized water.
-
Inject the initiator solution into the monomer solution under the inert atmosphere.
-
Maintain the reaction at a constant temperature (e.g., 60-70 °C) with continuous stirring for a specified period (typically several hours).
-
To isolate the polymer, precipitate the reaction mixture in a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it with fresh methanol to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
For further purification, the polymer can be dissolved in water and dialyzed against deionized water for several days.
Characterization: The chemical structure of the resulting poly(METAC) can be confirmed using ¹H NMR spectroscopy. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC) with an appropriate aqueous eluent and calibration standards.[11][12][13][14]
Synthesis of poly(METAC) via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
This protocol allows for the synthesis of well-defined poly(METAC) with controlled molecular weight and a narrow molecular weight distribution.
Materials:
-
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Deuterated solvent for NMR analysis (e.g., D₂O)
-
Inert gas (Nitrogen or Argon)
-
Precipitation solvent (e.g., diethyl ether or acetone)
Procedure:
-
In a Schlenk flask, dissolve the METAC monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.
-
De-gas the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified time.
-
To monitor the polymerization kinetics, samples can be periodically withdrawn under an inert atmosphere for ¹H NMR analysis to determine monomer conversion.[15]
-
Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Isolate the polymer by precipitating the solution into a large excess of a cold non-solvent.
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Characterization: The molecular weight (Mn), and polydispersity index (PDI) of the synthesized polymer are determined by GPC.[10][16] The final monomer conversion and polymer structure are confirmed by ¹H NMR.[15]
In Vitro Drug Release Study from poly(METAC) Hydrogel
This protocol outlines a method to assess the release of a model drug from a prepared poly(METAC) hydrogel.
Materials:
-
Drug-loaded poly(METAC) hydrogel
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 5.4 and 7.4)
-
Model drug (e.g., a small molecule drug)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of drug-loaded hydrogel discs of known weight and drug content.
-
Place each disc in a vial containing a known volume of PBS at a specific pH.
-
Incubate the vials at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.[13][17][18]
Hemolysis Assay
This assay evaluates the biocompatibility of poly(METAC) by measuring its effect on red blood cells.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Poly(METAC) solutions at various concentrations
-
Positive control: Triton X-100 (1% v/v)
-
Negative control: PBS
-
Centrifuge
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a suspension of RBCs in PBS (e.g., 2% v/v).
-
In a 96-well plate, add the poly(METAC) solutions at different concentrations.
-
Add the positive and negative controls to their respective wells.
-
Add the RBC suspension to all wells and incubate at 37 °C for a specified time (e.g., 1-2 hours).
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of hemolysis for each polymer concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis).[6][19]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of poly(METAC) on the viability of a cell line.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
Poly(METAC) solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the poly(METAC) solution. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the absorbance of the untreated control cells.[20][21]
Biological Interactions and Signaling Pathways
The cationic nature of poly(METAC) is a key determinant of its biological activity. The positively charged quaternary ammonium groups can interact electrostatically with the negatively charged components of cell membranes, such as phospholipids and proteins.[17] This interaction can lead to various cellular responses, including membrane disruption and cellular uptake.
Cellular Uptake Mechanisms
Poly(METAC) and its nanoparticle formulations can be internalized by cells through endocytosis. The specific endocytic pathway can depend on the polymer's properties (molecular weight, charge density) and the cell type.[3][4][5] Common pathways include clathrin-mediated endocytosis and caveolae-mediated endocytosis.
References
- 1. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Polymeric Domain That Promotes Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic Polymers Enable Internalization of Negatively Charged Chemical Probes into Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis | Semantic Scholar [semanticscholar.org]
- 10. Poly(methyl methacrylate-block-vinyl-m-triphenylamine): synthesis by RAFT polymerization and melt-state self-assembly - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Structural characterization of a poly(methacrylic acid)-poly(methyl methacrylate) copolymer by nuclear magnetic resonance and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 13. wyatt.com [wyatt.com]
- 14. m.youtube.com [m.youtube.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
